molecular formula C11H12N2O5 B116904 DH-Thymine CAS No. 146369-86-0

DH-Thymine

Cat. No.: B116904
CAS No.: 146369-86-0
M. Wt: 252.22 g/mol
InChI Key: PRFLUBYDILYLCA-VEDVMXKPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DH-Thymine (Dihydrothymine) is a pyrimidine derivative formed via the reduction of thymine, a key step in the pyrimidine degradation pathway. Unlike thymine, which is aromatic and planar, this compound features a saturated six-membered ring due to the addition of two hydrogen atoms . This structural modification alters its biochemical behavior, rendering it non-aromatic and more flexible. This compound is primarily involved in nucleotide catabolism, serving as an intermediate in the conversion of thymine to β-ureidoisobutyric acid, which is further metabolized in the urea cycle .

Properties

CAS No.

146369-86-0

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

IUPAC Name

3-[(6R)-6-(hydroxymethyl)-5-oxo-2H-pyran-2-yl]-5-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H12N2O5/c1-6-4-12-11(17)13(10(6)16)9-3-2-7(15)8(5-14)18-9/h2-4,8-9,14H,5H2,1H3,(H,12,17)/t8-,9?/m1/s1

InChI Key

PRFLUBYDILYLCA-VEDVMXKPSA-N

SMILES

CC1=CNC(=O)N(C1=O)C2C=CC(=O)C(O2)CO

Isomeric SMILES

CC1=CNC(=O)N(C1=O)C2C=CC(=O)[C@H](O2)CO

Canonical SMILES

CC1=CNC(=O)N(C1=O)C2C=CC(=O)C(O2)CO

Synonyms

3-(3-deoxyhex-2-enopyranosyl-4-ulose)thymine
DH-thymine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thymine vs. DH-Thymine

  • Structural Differences : Thymine (5-methyluracil) has an unsaturated pyrimidine ring, enabling π-π stacking in DNA. This compound’s saturated ring disrupts this property, reducing its ability to intercalate into DNA .
  • Metabolic Roles : Thymine is incorporated into DNA via thymidine, while this compound participates in degradation pathways, preventing toxic accumulation of pyrimidines.
  • Stability : this compound’s saturated structure confers greater resistance to UV-induced damage compared to thymine, which is prone to dimerization .

Thymidine vs. This compound

  • Functional Divergence: Thymidine (deoxyribose + thymine) is a DNA precursor, whereas this compound lacks the sugar moiety and cannot participate in nucleic acid synthesis. Radiolabeled thymidine (e.g., [³H]-Thymidine) is widely used to study DNA replication, a role this compound cannot fulfill due to its catabolic function .
  • Pharmacokinetics : Thymidine derivatives are often used in antiviral therapies (e.g., AZT), while this compound’s applications focus on metabolic pathway modulation .

Diphenylamine Analogs (e.g., Tofenamic Acid)

  • Structural Contrast : Diphenylamine derivatives, such as tofenamic acid (a NSAID), feature two benzene rings linked by an amine group, differing markedly from this compound’s pyrimidine backbone .
  • Biological Activity : Tofenamic acid inhibits cyclooxygenase (COX) enzymes, while this compound interacts with dihydropyrimidine dehydrogenase (DPD), an enzyme critical in pyrimidine metabolism .

Comparative Data Table

Property This compound Thymine Thymidine Tofenamic Acid
Molecular Formula C₅H₈N₂O₂ C₅H₆N₂O₂ C₁₀H₁₄N₂O₅ C₁₆H₁₄ClNO₂
Ring Saturation Saturated Unsaturated Unsaturated Aromatic (benzene)
Primary Role Catabolic metabolite DNA base DNA precursor COX inhibition
Key Enzyme Interaction DPD DNA polymerase Thymidine kinase Cyclooxygenase
Therapeutic Use Metabolic research Anticancer agents Antiviral therapies Anti-inflammatory

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.